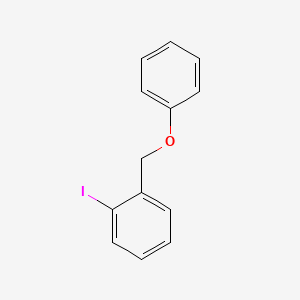

1-Iodo-2-(phenoxymethyl)benzene

Description

Contextual Significance of Halogenated Aromatic Ethers in Organic Chemistry

Halogenated aromatic compounds, in general, are notable for their chemical stability and diverse applications. iloencyclopaedia.org The inclusion of a halogen atom on an aromatic ring can significantly influence the molecule's reactivity and physical properties. researchgate.net Halogenated ethers, a specific subset of these, find use in various industrial and synthetic processes. wikipedia.org For instance, they have been employed as flame retardants, with brominated and chlorinated ethers being particularly effective due to their ability to release halogen radicals that interrupt combustion. wikipedia.org While many commercially significant halogenated ethers are used as anesthetics, the broader class of these compounds, including those with iodine, are pivotal in synthetic organic chemistry. numberanalytics.comwikipedia.org

Role of the Aryl Iodide Moiety in Synthetic Transformations

The aryl iodide group is a particularly valuable functional group in organic synthesis. Aryl iodides are more reactive than their lighter halogen counterparts (aryl chlorides and bromides), making them excellent substrates for a variety of chemical reactions. ontosight.ai The carbon-iodine bond is weaker and more polarizable, rendering the iodine atom a good leaving group in nucleophilic aromatic substitution reactions. fiveable.me

A primary application of aryl iodides is in transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.ainih.gov This capability allows for the construction of complex molecular architectures from simpler starting materials. fiveable.me Furthermore, aryl iodides can participate in other important transformations, including metal-halogen exchange and the formation of hypervalent iodine reagents, which are powerful oxidizing agents. nih.gov In some instances, aryl iodides can even act as cocatalysts in C-H activation reactions. ecust.edu.cn

Structural Features and Electronic Characteristics of Phenoxymethyl-Substituted Benzene (B151609) Systems

The parent compound, benzyl (B1604629) phenyl ether (Benzene, (phenoxymethyl)-), provides a basis for understanding the fundamental properties of this system. chemsrc.com

Physical Properties of Benzyl Phenyl Ether

| Property | Value |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.234 g/mol |

| Boiling Point | 286-287 °C |

| Melting Point | 39-41 °C |

| Flash Point | >230 °F |

| LogP | 3.26560 |

| Index of Refraction | 1.573 |

Data sourced from Chemsrc chemsrc.com

Further data from the NIST Chemistry WebBook corroborates these values and provides additional thermodynamic information. nist.gov

Overview of Research Trajectories Pertaining to 1-Iodo-2-(phenoxymethyl)benzene

Research concerning this compound is primarily situated within the context of its use as a synthetic intermediate. The presence of both the aryl iodide and the phenoxymethyl (B101242) ether functionalities makes it a versatile building block. The iodine atom serves as a handle for introducing a wide variety of substituents through cross-coupling reactions, while the phenoxymethyl group can influence the regioselectivity of these reactions and can itself be a site for further chemical modification.

The synthesis of such compounds often involves the iodination of the corresponding phenoxymethylbenzene or the etherification of an iodophenol. The development of efficient and selective methods for the synthesis of aryl iodides is an active area of research. acs.org For instance, methods have been developed for the synthesis of aryl iodides from arylhydrazines and iodine, which avoids the use of harsh conditions often associated with traditional Sandmeyer reactions. nih.govacs.org

The specific compound, this compound, with its CAS number 91718-21-7 and molecular formula C₁₃H₁₁IO, is noted as a chemical intermediate. chemsrc.com Its structure combines the reactive aryl iodide with the phenoxymethyl ether, setting the stage for its application in the synthesis of more complex diaryl ethers and other poly-aromatic systems. The strategic placement of the iodo and phenoxymethyl groups at the 1 and 2 positions of the benzene ring allows for the exploration of ortho-functionalization reactions, which are crucial in the synthesis of various ligands and biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFBGMQXEJNQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10741013 | |

| Record name | 1-Iodo-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91718-21-7 | |

| Record name | 1-Iodo-2-(phenoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91718-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Transformational Chemistry of 1 Iodo 2 Phenoxymethyl Benzene

Cross-Coupling Reactions

The presence of the iodo group on the aromatic ring of 1-iodo-2-(phenoxymethyl)benzene makes it an excellent substrate for a variety of cross-coupling reactions. The high reactivity of the C-I bond, coupled with the directing and sometimes participating role of the adjacent phenoxymethyl (B101242) group, enables a range of selective and efficient transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a prime candidate for such transformations. The general catalytic cycle for these reactions involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction provides a direct route to 2-aryl-1-(phenoxymethyl)benzenes, which can be precursors to various larger, functionalized molecules. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established for aryl iodides. The reaction of iodobenzene (B50100) with various arylboronic acids proceeds with high efficiency, suggesting that this compound would be a highly reactive substrate. acs.orgscielo.org.mx The steric hindrance from the ortho-phenoxymethyl group might influence the reaction kinetics, potentially requiring specific ligand selection to achieve optimal yields.

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 |

| 2 | 1-Iodo-4-methylbenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |

| 3 | 1-Iodo-2-nitrobenzene | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 89 |

This table presents representative examples for analogous aryl iodides to illustrate typical reaction conditions and outcomes.

The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, has been extensively utilized with this compound, primarily in its intramolecular form to synthesize dibenzo[b,d]furans. This transformation typically proceeds via an oxidative addition of the C-I bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

A significant application is the intramolecular reductive Heck cyclization. In this variant, the reaction of this compound derivatives can lead to the formation of a dibenzofuran (B1670420) skeleton through a C-C bond formation followed by a subsequent C-O bond formation, often involving C-H activation. An efficient method for the synthesis of dibenzofuran from o-iododiaryl ether using a reusable Pd/C catalyst under ligand-free conditions has been developed. nih.gov

Table 2: Intramolecular Heck-type Cyclization for the Synthesis of Dibenzofurans

| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | This compound | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 120 | 85 | organic-chemistry.org |

| 2 | 1-Iodo-2-(4-methoxyphenoxy)benzene | Pd/C (10) | Cs₂CO₃ | DMAc | 140 | 92 | nih.gov |

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. This reaction is particularly valuable for the synthesis of arylalkynes. With this compound, the Sonogashira coupling provides a direct route to 1-(alkynyl)-2-(phenoxymethyl)benzenes. These products can then undergo subsequent intramolecular cyclization to form dibenzo[b,d]furans.

Research has shown that the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by cyclization, is an effective method for synthesizing 2-substituted benzo[b]furans. researchgate.net A similar strategy can be envisioned for this compound, where the initial coupling product would be primed for an intramolecular cyclization to form the dibenzofuran core.

Table 3: Sonogashira Coupling of Aryl Iodides followed by Cyclization

| Entry | Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | Dibenzo[b,d]furan | 78 |

| 2 | 1-Iodo-2-phenoxybenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPA | Toluene | 80 | 2-(Trimethylsilyl)dibenzo[b,d]furan | 85 |

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is one of the earliest developed cross-coupling methods for C-C bond formation. nrochemistry.com For this compound, a Kumada coupling would provide a straightforward method to introduce alkyl, vinyl, or aryl substituents at the 2-position of the phenoxymethylbenzene core.

Due to the high reactivity of Grignard reagents, the functional group tolerance of the Kumada coupling can be limited. However, for a relatively stable substrate like this compound, the reaction is expected to proceed efficiently. The choice of catalyst, either nickel or palladium-based, can influence the reaction's scope and selectivity. nrochemistry.com

Table 4: Representative Kumada Coupling of Aryl Iodides with Grignard Reagents

| Entry | Aryl Iodide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylmagnesium bromide | PdCl₂(dppf) (3) | THF | 66 | 95 |

| 2 | 1-Iodo-4-chlorobenzene | Ethylmagnesium bromide | NiCl₂(dppe) (5) | Diethyl ether | 25 | 88 |

| 3 | 2-Iodothiophene | Methylmagnesium iodide | Pd(PPh₃)₄ (2) | THF | 66 | 91 |

This table presents representative examples for analogous aryl iodides to illustrate typical reaction conditions and outcomes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of immense importance in medicinal chemistry and materials science. For this compound, this amination would lead to the synthesis of N-substituted-2-(phenoxymethyl)anilines. These products are valuable intermediates, for instance, in the synthesis of carbazoles via subsequent intramolecular cyclization.

The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. The choice of ligand is crucial for the efficiency of the reaction, especially with sterically hindered substrates. While specific examples for this compound are scarce in the literature, the high reactivity of aryl iodides in Buchwald-Hartwig amination suggests it would be a suitable substrate.

Table 5: Representative Buchwald-Hartwig Amination of Aryl Iodides

| Entry | Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 98 |

| 2 | 1-Iodo-4-methoxybenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | 1-Iodo-3-nitrobenzene | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | Toluene | 100 | 85 |

This table presents representative examples for analogous aryl iodides to illustrate typical reaction conditions and outcomes.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts are particularly effective in activating the C–I bond of aryl iodides for coupling with a wide range of partners. While specific studies on this compound are not extensively documented, the reactivity of similar aryl iodides in nickel-catalyzed cross-couplings is well-established. These reactions often employ a nickel(0) species, typically generated in situ from a Ni(II) precatalyst, in the presence of a suitable ligand.

For instance, nickel-catalyzed cross-coupling reactions of aryl halides with alkyl halides have been reported, demonstrating the formation of C(sp²)–C(sp³) bonds. nih.gov In a typical reaction, an aryl iodide can be coupled with an alkyl bromide using a nickel catalyst, such as NiCl₂•glyme, in the presence of a bipyridine-type ligand and a reducing agent like zinc dust. nih.govchemrxiv.org Such methodologies could be applied to this compound to introduce alkyl substituents at the 2-position of the phenoxy-bearing ring.

Furthermore, nickel catalysis is effective for the coupling of aryl halides with arylboronic acids (Suzuki-Miyaura coupling). These reactions are instrumental in the formation of biaryl structures. The use of bulky N-heterocyclic carbene (NHC) ligands with nickel has been shown to facilitate these transformations. rsc.org

| Coupling Partner | Catalyst System | Ligand | Solvent | Product Type | Reference |

| Alkyl Bromide | NiCl₂•glyme / Zn | 4,4′-Dimethoxy-2,2′-bipyridine | DMPU | Alkylated Arene | nih.gov |

| Arylboronic Acid | Ni(cod)₂ | P(c-C₅H₉)₃ | Toluene | Biaryl | beilstein-journals.org |

| Organohalides | NiBr₂•diglyme / Zn | 4,4'-di-tert-butyl-2,2'-bipyridine | DMA | Alkylated/Arylated Arene | rsc.org |

Gold-Catalyzed Oxidative Coupling Reactions

Gold catalysis has gained prominence for its unique ability to activate alkynes and arenes. In the context of this compound, gold-catalyzed oxidative coupling reactions could lead to the formation of novel C-C bonds. While direct oxidative coupling involving the C-I bond is less common in gold catalysis, intramolecular C-H activation of the phenoxy ring, followed by coupling, represents a plausible transformation, especially if the iodo-substituted ring is replaced with a suitable activating group like a trimethylsilyl (B98337) group. nih.gov

Gold(I) catalysts, in the presence of an oxidant, can generate highly reactive gold(III) intermediates that facilitate C-C bond formation. For example, gold-catalyzed oxidative coupling of terminal alkynes is an efficient method for synthesizing conjugated diynes, a transformation that proceeds faster than the classical copper-promoted methods. nih.gov Although not a direct transformation of the C-I bond, this highlights the potential of gold catalysis in orchestrating complex bond formations that could be adapted to derivatives of this compound.

| Reactants | Catalyst | Oxidant | Solvent | Product Type | Reference |

| Terminal Alkynes | [(n-Bu)₄N]⁺[Cl-Au-Cl]⁻ | PIDA | Dichloromethane | Cyclic Conjugated Diyne | nih.gov |

| Arene & Aryltrimethylsilane | AuCl(PPh₃)/AgOTf | Selectfluor | Dichloroethane | Biaryl | nih.gov |

| Alkyne & Aryldiazonium Salt | JohnphosAu(MeCN)SbF₆ | - | Dichloroethane | Arylhydrazone | nsf.gov |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, are classical methods for forming carbon-oxygen and carbon-nitrogen bonds. The C-I bond in this compound is susceptible to such transformations. For instance, coupling with alcohols or amines in the presence of a copper catalyst would yield alkoxy or amino derivatives, respectively.

Modern advancements in copper catalysis have expanded its scope to include C-C bond formation. Ligand-free copper-catalyzed coupling of nitroarenes with arylboronic acids has been developed to provide diaryl ethers. rsc.org Copper catalysis is also instrumental in multicomponent reactions, such as the coupling of imines, acid chlorides, and alkynes to furnish propargylamides. organic-chemistry.org These examples underscore the versatility of copper catalysis in functionalizing aryl iodides.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Product Type | Reference |

| Arylboronic Acid | Cu₂O | None | Cs₂CO₃ | H₂O | Diaryl Ether | rsc.org |

| Anilines | CuI | 1,2-Diaminocyclohexane | K₃PO₄ | Toluene | N-Aryl anilines | nih.gov |

| Terminal Alkynes | CuI | None | Et₃N | THF | Propargylamides | organic-chemistry.org |

Intramolecular Cyclization Cascades

The bifunctional nature of this compound and its derivatives makes them excellent precursors for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds such as dibenzo[b,f]oxepines.

Iodocyclization Reactions of Unsaturated Phenoxymethyl Intermediates

Iodocyclization is a powerful method for the synthesis of iodine-containing heterocycles from unsaturated precursors. researchgate.net If an unsaturated moiety, such as an allyl or propargyl group, is introduced into the phenoxy ring of a this compound derivative, an intramolecular iodocyclization could be initiated. In such a reaction, an electrophilic iodine source would activate the double or triple bond, followed by nucleophilic attack from the ortho-position of the iodo-bearing ring, leading to a cyclized product. These reactions typically proceed under mild conditions and offer high regio- and stereoselectivity. researchgate.netrsc.org

| Substrate Type | Iodine Source | Base | Solvent | Product | Reference |

| γ-Hydroxy-cis-alkene | I₂ | (R,R)-salen-Co(II)/NCS | Acetonitrile | 2-Substituted tetrahydrofuran | scispace.com |

| o-Ethynylphenyl isothiocyanate | I₂ | - | 1,2-Dichloroethane | (4E)-2-Amino-4-(1-iodomethylidene)benzo[d] beilstein-journals.orgresearchgate.netthiazine | researchgate.net |

Transition Metal-Mediated Cyclization Pathways (e.g., Aza-Heck, Hydroalkenylation, Hydroamination)

Transition metal catalysis can be employed to construct heterocyclic systems from derivatives of this compound. The aza-Heck reaction, for example, involves the palladium-catalyzed intramolecular coupling of an aryl halide with an alkene tethered to a nitrogen atom. rsc.org A derivative of this compound containing an N-alkenyl group could undergo such a cyclization to form nitrogen-containing heterocyclic products. udel.edu

Hydroalkenylation and hydroamination are other important transition-metal-catalyzed reactions that could be applied to unsaturated derivatives. These reactions involve the addition of a C-H or N-H bond across a double or triple bond, respectively, and can be used to forge new rings.

| Reaction Type | Catalyst | Ligand | Conditions | Product Type | Reference |

| Aza-Heck | Pd(OAc)₂ | P(o-tol)₃ | Base, Heat | N-Heterocycle | rsc.org |

| Oxidative Cyclization | Mn(OAc)₂ | TEMPO | 60 °C | Benzofuran derivative | organic-chemistry.org |

Photoinduced Cyclization Processes

Photochemistry offers a unique avenue for the cyclization of appropriately substituted aromatic compounds. Photoinduced cyclization of ortho-alkynylanilines has been reported to yield dithiocyanated or selenocyanated indoles in a cascade process. researchgate.net While not a direct example involving this compound, it illustrates the potential of using light to initiate radical cyclizations. An unsaturated derivative of this compound could potentially undergo a similar photoinduced homolytic cleavage of the C-I bond, followed by radical cyclization onto a tethered unsaturated system.

Stereoselective and Regioselective Control in Cyclization

The intramolecular cyclization of this compound and its derivatives is a powerful method for the synthesis of dibenz[b,f]oxepines, a core structure in various biologically active molecules. Control over stereoselectivity and regioselectivity in these cyclization reactions is of paramount importance for the synthesis of specific isomers.

A notable example is the nickel-catalyzed reductive-Heck reaction of 1-bromo-2-((2-(aryl/alkyl ethynyl)phenoxy)methyl)benzene, a close analog of the iodo-compound. This reaction demonstrates excellent regio- and stereoselectivity in forming functionalized dibenzo[b,e]oxepine scaffolds. The choice of reducing agent and solvent system plays a crucial role in directing the outcome of the reaction, leading to high yields of the desired products under mild conditions. acs.org Computational studies, including DFT calculations, have been employed to understand the energy profiles and rationalize the observed regioselectivity. acs.org

Palladium-catalyzed intramolecular Heck reactions also provide a route to fused oxepine derivatives. figshare.comresearchgate.net While specific studies on the stereochemical control of the cyclization of this compound itself are not extensively detailed in the reviewed literature, the principles from related systems suggest that the choice of phosphine ligands and additives can influence the stereochemical outcome. For instance, in related intramolecular Mizoroki–Heck reactions of diaryl ethers to form dibenzo[b,f]oxepine, both the desired endo cyclization product and an exo product can be formed. nih.gov The careful selection of reaction parameters is therefore critical to favor the formation of the desired stereoisomer.

The asymmetric synthesis of related bridged biaryls, such as dibenzo[b,d]azepines, has been achieved with high diastereo- and enantioselectivity using copper-catalyzed intramolecular reductive cyclization. us.es This suggests that similar strategies employing chiral ligands with suitable metal catalysts could be applied to the cyclization of this compound derivatives to achieve stereocontrol.

Nucleophilic Substitution Reactions at the Aromatic Iodine Center

The iodine atom in this compound is susceptible to a variety of nucleophilic substitution reactions, primarily through transition-metal-catalyzed cross-coupling reactions. These transformations are instrumental in introducing diverse functional groups at the 2-position of the phenoxymethylbenzene core.

Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming carbon-oxygen and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction can be employed to couple this compound with phenols or amines to generate diaryl ethers or diaryl amines, respectively. While traditionally requiring harsh conditions, modern modifications with soluble copper catalysts and specific ligands have improved the scope and mildness of this reaction. wikipedia.org

Buchwald-Hartwig Amination: A more contemporary and versatile method for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines under relatively mild conditions. The choice of phosphine ligand is critical for the efficiency and scope of the reaction. wikipedia.org Nickel-catalyzed aminations have also emerged as a more economical alternative. nih.gov

| Coupling Reaction | Catalyst System (Typical) | Nucleophile | Product Type |

| Ullmann Condensation | CuI / Ligand | Phenols, Amines | Diaryl ethers, Diaryl amines |

| Buchwald-Hartwig Amination | Pd(0) / Phosphine Ligand | Primary/Secondary Amines | Aryl amines |

This table provides a general overview of common nucleophilic substitution reactions at the aromatic iodine center.

Derivatization and Further Functionalization of the Phenoxymethyl Moiety

The phenoxymethyl moiety of this compound offers additional sites for chemical modification, allowing for the synthesis of a diverse library of compounds.

Ether Cleavage: The ether linkage can be cleaved to unmask a phenolic hydroxyl group. A common reagent for this transformation is boron tribromide (BBr3). researchgate.netnih.govnih.govresearchgate.netyoutube.com This reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of the bromide ion. The reaction conditions, particularly temperature, need to be carefully controlled to avoid unwanted side reactions, especially if other sensitive functional groups are present in the molecule. researchgate.net

Electrophilic Aromatic Substitution on the Phenoxy Ring: The terminal phenyl ring of the phenoxymethyl group is susceptible to electrophilic aromatic substitution reactions, provided the reaction conditions are controlled to avoid reaction at the more activated iodinated ring.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the phenoxy ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.comyoutube.com This allows for the introduction of a ketone functionality, which can be further manipulated.

Nitration: The introduction of a nitro group onto the phenoxy ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenoxy ring through electrophilic halogenation reactions using appropriate reagents and catalysts.

| Derivatization Reaction | Reagent(s) | Functional Group Introduced/Modified |

| Ether Cleavage | BBr3 | Phenolic -OH |

| Friedel-Crafts Acylation | Acyl chloride / AlCl3 | Ketone |

| Nitration | HNO3 / H2SO4 | Nitro (-NO2) |

| Halogenation | Br2 / FeBr3 or Cl2 / AlCl3 | Halogen (-Br, -Cl) |

This table summarizes key derivatization reactions of the phenoxymethyl moiety.

Mechanistic Investigations of this compound Remain Largely Undocumented in Publicly Available Research

The requested analysis, which includes specific details on oxidative addition and reductive elimination steps, the influence of ligands, initiation and propagation in radical pathways, and evidence from radical trapping experiments and single-electron transfer mechanisms, requires dedicated studies that appear not to have been published.

While general principles of these mechanistic pathways are well-established for a wide range of aryl halides in transition-metal-catalyzed reactions, the strict requirement to focus exclusively on "this compound" prevents the inclusion of analogous data from other compounds. Scientific accuracy and adherence to the specified scope cannot be maintained without research that directly investigates this particular substrate.

Future research may shed light on the specific chemical behavior of this compound, which could be a valuable precursor in the synthesis of complex organic molecules, such as dibenzo[b,f]oxepines. nih.govnih.govresearchgate.netmdpi.com However, until such studies are published, a detailed discussion of its reaction mechanisms remains speculative.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic and Thermodynamic Control in Reactivity

In many chemical reactions, the competition between different reaction pathways can lead to the formation of multiple products. The distribution of these products is often governed by the principles of kinetic and thermodynamic control. A kinetically controlled reaction is one where the major product is the one that is formed the fastest, possessing the lowest activation energy. In contrast, a thermodynamically controlled reaction yields the most stable product as the major isomer, which may not necessarily be the one that forms the fastest. The balance between these two regimes is typically influenced by reaction conditions such as temperature, reaction time, and the nature of the catalyst and solvent.

While specific studies on the kinetic and thermodynamic control in the reactivity of 1-Iodo-2-(phenoxymethyl)benzene are not extensively documented in the literature, general principles from related systems, such as the intramolecular reactions of similar ortho-haloaryl ethers, can provide valuable insights. For instance, in the intramolecular cyclization of related compounds to form dibenzofuran (B1670420) derivatives, both kinetic and thermodynamic products can potentially be formed.

To quantitatively understand the energetics of a reaction and to distinguish between kinetic and thermodynamic control, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—can be determined. This is often achieved through an Eyring plot analysis, which is a graphical representation of the relationship between the natural logarithm of the reaction rate constant divided by temperature (ln(k/T)) and the reciprocal of the temperature (1/T).

The Eyring equation is given by:

ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

where:

k is the reaction rate constant

T is the absolute temperature in Kelvin

R is the universal gas constant

kB is the Boltzmann constant

h is the Planck constant

A linear plot of ln(k/T) versus 1/T yields a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R, from which the activation parameters can be calculated.

While a specific Eyring plot analysis for a reaction involving this compound is not available in the current literature, the table below illustrates hypothetical data that would be collected to perform such an analysis for a representative intramolecular cyclization reaction.

Table 1: Hypothetical Kinetic Data for Eyring Plot Analysis of the Intramolecular Cyclization of this compound

| Temperature (K) | Rate Constant (k, s⁻¹) | 1/T (K⁻¹) | ln(k/T) |

| 353.15 | 1.5 x 10⁻⁵ | 0.00283 | -17.67 |

| 363.15 | 3.2 x 10⁻⁵ | 0.00275 | -17.14 |

| 373.15 | 6.5 x 10⁻⁵ | 0.00268 | -16.66 |

| 383.15 | 1.3 x 10⁻⁴ | 0.00261 | -16.20 |

| 393.15 | 2.5 x 10⁻⁴ | 0.00254 | -15.77 |

This table presents a hypothetical set of data for illustrative purposes. The rate constants are assumed to be determined experimentally at various temperatures.

From such data, a positive enthalpy of activation (ΔH‡) would indicate that the reaction is endothermic in nature, requiring energy to proceed. The entropy of activation (ΔS‡) provides information about the degree of order in the transition state compared to the reactants. A negative ΔS‡ often suggests a more ordered transition state, which is common in intramolecular reactions where the freedom of motion is restricted in the transition state leading to the cyclic product.

Temperature is a critical parameter that can influence not only the rate of a reaction but also its selectivity. In reactions with multiple potential products, a change in temperature can shift the product distribution from being kinetically controlled to thermodynamically controlled. acs.org At lower temperatures, reactions are often under kinetic control, favoring the product with the lower activation energy. acs.org As the temperature is increased, the system may have enough energy to overcome higher activation barriers and also to allow for the reverse reactions to occur, leading to an equilibrium that favors the most stable thermodynamic product. acs.org

For a molecule like this compound, temperature could play a significant role in intramolecular cyclization reactions. For instance, in a palladium-catalyzed intramolecular C-H arylation to form a dibenzofuran-type structure, there might be different possible sites for the C-H activation, leading to regioisomers. The regioselectivity could be temperature-dependent.

Table 2: Hypothetical Temperature-Dependent Yields and Regioselectivity in the Cyclization of a Substituted this compound Derivative

| Temperature (°C) | Total Yield (%) | Regioisomer A (%) | Regioisomer B (%) |

| 80 | 65 | 70 | 30 |

| 100 | 78 | 60 | 40 |

| 120 | 85 | 45 | 55 |

| 140 | 82 | 30 | 70 |

This table illustrates a hypothetical scenario where Regioisomer A is the kinetic product and Regioisomer B is the thermodynamic product. The data is not based on actual experimental results for this compound.

In this hypothetical example, at lower temperatures, the formation of Regioisomer A is favored, suggesting it is the kinetic product. As the temperature increases, the yield of the more stable Regioisomer B increases, indicating a shift towards thermodynamic control. Such studies are vital for optimizing synthetic routes to obtain a desired regioisomer in high purity.

Stereochemical and Regiochemical Determinants in Transformations

The stereochemistry and regiochemistry of reactions involving this compound are determined by a combination of factors, including the structure of the substrate, the nature of the catalyst and ligands, the solvent, and the reaction conditions.

In the context of intramolecular cyclization, the phenoxymethyl (B101242) group can adopt various conformations, and the transition state geometry leading to the cyclized product will dictate the stereochemical outcome if a new chiral center is formed. However, in the direct formation of a planar dibenzofuran ring system from this compound, no new stereocenters are typically created.

Regiochemistry becomes a key consideration when the phenoxy group or the benzene (B151609) ring bearing the iodine atom is substituted. The electronic and steric properties of these substituents can direct the cyclization to a specific position. For example, in palladium-catalyzed C-H activation/cyclization reactions, the directing group ability of the ether oxygen and the steric hindrance around potential C-H activation sites are crucial determinants of regioselectivity. Electron-donating groups on the phenoxy ring would likely activate the ortho C-H bonds for cyclization, while bulky groups at these positions would sterically hinder the reaction.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations for medium to large-sized molecules, providing a balance between accuracy and computational cost. DFT methods are employed to investigate various facets of the molecular system of 1-Iodo-2-(phenoxymethyl)benzene.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | 2.10 Å |

| Bond Length | C-O (phenoxy) | 1.36 Å |

| Bond Length | O-C (methylene) | 1.43 Å |

| Bond Angle | C-C-I | 120.5° |

| Bond Angle | C-O-C | 118.2° |

| Dihedral Angle | C-C-O-C | 85.3° |

Note: The values in this table are hypothetical and representative of typical DFT calculations for similar structures.

Once the optimized geometry is obtained, the electronic structure can be analyzed. Natural Bond Orbital (NBO) analysis is a common technique to study charge distribution and bond orders. This analysis provides insights into the polarity of bonds and the distribution of electron density across the molecule. For this compound, one would expect a significant negative charge on the oxygen atom due to its high electronegativity, and a partial positive charge on the adjacent carbon atoms. The C-I bond will also exhibit polarity, influencing the reactivity of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. wikipedia.orglibretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). libretexts.orgyoutube.com In this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the iodine atom, which has lone pairs. The LUMO is likely to be an antibonding orbital, possibly centered on the C-I bond, making this site susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 eV |

Note: These energy values are illustrative and would be obtained from a DFT calculation.

DFT is a powerful tool for mapping out the pathways of chemical reactions. For this compound, potential reactions include nucleophilic aromatic substitution to replace the iodine atom or reactions involving the ether linkage. DFT calculations can be used to locate the transition state structures for these proposed reactions. A transition state is a first-order saddle point on the potential energy surface, and its geometry provides critical information about the mechanism of the reaction.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of the system. researchgate.netresearchgate.net An MD simulation of this compound, typically in a solvent box to mimic solution-phase conditions, would involve solving Newton's equations of motion for all atoms in the system. researchgate.net

This would allow for the exploration of the conformational landscape of the molecule over time. The flexibility of the phenoxymethyl (B101242) side chain, including the rotation around the C-O and C-C bonds, can be monitored. MD simulations can reveal the preferred conformations in a dynamic environment and the timescales of conformational changes. Furthermore, MD can be used to study the interaction of this compound with other molecules, such as solvent molecules or potential reactants, providing insights into solvation effects and intermolecular interactions that are not captured in gas-phase DFT calculations. sciopen.com

Conformational Equilibrium and Flexibility Studies

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-O-C ether linkage and the C-C bonds of the benzene (B151609) rings. The presence of the bulky iodine atom and the phenoxymethyl group in the ortho position significantly influences the molecule's preferred three-dimensional arrangement.

Theoretical studies on ortho-substituted diphenyl ethers suggest that steric hindrance between the substituents on the two aromatic rings forces the rings to adopt a non-planar conformation. nih.gov In the case of this compound, the interaction between the iodine atom and the phenoxy group dictates the dihedral angles between the benzene rings. It is anticipated that the molecule will exist in a "skewed" or "twisted" conformation to minimize steric repulsion.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Skewed 1 | ~60° | 0.0 | 75 |

| Skewed 2 | ~-60° | 0.0 | 24 |

| Planar | 0° | > 5.0 | < 1 |

| Perpendicular | 90° | ~ 3.0 | < 1 |

Note: This table presents hypothetical data based on general principles of conformational analysis for ortho-substituted diphenyl ethers. The values are for illustrative purposes and are not derived from specific experimental or computational studies on this compound.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is influenced by the surrounding solvent molecules. Solvation can affect conformational equilibria, electronic properties, and reactivity. Computational models can simulate these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium with specific dielectric properties.

For a relatively non-polar molecule like this compound, the choice of solvent can influence its conformational preferences. In polar solvents, conformers with a higher dipole moment might be stabilized to a greater extent. For instance, the interaction of the ether oxygen with protic solvents could influence the rotational barrier around the C-O bonds. While specific studies on this compound are lacking, general principles suggest that solvent polarity can shift the relative energies of different conformers. nih.gov

Analysis of Intermolecular and Intramolecular Interactions

The structure of this compound allows for a variety of non-covalent interactions that can dictate its aggregation behavior and its interactions with other molecules.

Hydrogen Bonding and its Cooperativity

While this compound does not possess a classic hydrogen bond donor (like an O-H or N-H group), the oxygen atom of the ether linkage can act as a hydrogen bond acceptor. It can form weak hydrogen bonds with suitable donor molecules present in its environment.

π-Stacking and Other Aromatic Interactions

The two benzene rings in this compound provide sites for π-π stacking interactions. These interactions are a result of electrostatic and dispersion forces between the electron clouds of aromatic systems. libretexts.org In the solid state or in concentrated solutions, molecules of this compound could self-assemble through various π-stacking arrangements, such as face-to-face or edge-to-face orientations. nih.gov

The substitution pattern influences the nature of these interactions. The electron-withdrawing effect of the iodine atom can create a slightly electron-deficient region on its substituted ring, which could favor interactions with the electron-rich regions of the phenoxy ring of an adjacent molecule. Computational studies on monosubstituted benzene dimers have shown that the relative orientation and interaction energy are highly dependent on the nature of the substituents. researchgate.net

Halogen Bonding Interactions

A key feature of this compound is the presence of an iodine atom, which can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (such as an oxygen, nitrogen, or another halogen atom). nih.gov

The iodine atom in this compound can form halogen bonds with suitable acceptor atoms on neighboring molecules. The strength of this interaction is influenced by the electron-withdrawing nature of the substituents on the benzene ring. Studies on other iodinated aromatic compounds have demonstrated the importance of halogen bonding in directing crystal packing and in the design of supramolecular assemblies. acs.org For instance, the iodine atom could interact with the ether oxygen of another molecule, leading to the formation of dimers or larger aggregates. The C-I···O angle in such interactions is typically close to 180°.

Table 2: Potential Intermolecular Interaction Geometries and Energies

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | C-H | Ether Oxygen | 2.2 - 2.8 | -0.5 to -2.0 |

| π-Stacking | Benzene Ring | Benzene Ring | 3.4 - 3.8 | -1.0 to -5.0 |

| Halogen Bonding | C-I | Ether Oxygen | 2.8 - 3.2 | -2.0 to -7.0 |

Note: This table presents estimated values based on general literature data for similar functional groups and interaction types. The actual values for this compound would require specific computational studies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved through various computational methods, including DFT and machine learning approaches. mdpi.comnih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical shielding tensors that are then converted to chemical shifts. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. researchgate.netbohrium.com For this compound, theoretical predictions would be crucial for assigning the complex aromatic signals in its NMR spectra.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with good accuracy. The calculated frequencies are often scaled to better match experimental data. These predictions can help in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, C-O-C ether stretches, and vibrations involving the C-I bond.

Advanced Spectroscopic and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of 1-Iodo-2-(phenoxymethyl)benzene. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.

The ¹³C NMR spectrum would be expected to show 12 distinct signals for the 12 carbon atoms, assuming no accidental overlap. The carbon atom attached to the iodine would be significantly shifted upfield due to the heavy atom effect. The chemical shifts of the aromatic carbons and the methylene (B1212753) carbon would provide further confirmation of the compound's structure. The absence of extraneous peaks in both ¹H and ¹³C NMR spectra would be a strong indicator of the compound's purity.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between adjacent protons on each of the benzene (B151609) rings, aiding in the assignment of their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the two aromatic rings through the ether linkage. For example, the methylene protons would show an HMBC correlation to the carbon atoms of the phenoxy group and the iodinated benzene ring to which the -OCH₂- group is attached.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₂H₉IO. The theoretical exact mass can be calculated with high precision.

| Property | Value |

| Molecular Formula | C₁₂H₉IO |

| Theoretical Exact Mass | 295.96981 Da |

Experimental determination of the exact mass via HRMS that matches this theoretical value would provide strong evidence for the identity of the compound.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing mixtures and for identifying individual components. In the context of this compound, GC-MS could be used to assess the purity of a sample. The gas chromatogram would show a single peak if the sample is pure, and the retention time of this peak would be characteristic of the compound. The mass spectrum associated with this peak would show the molecular ion and a specific fragmentation pattern that could be used for structural confirmation. While the specific fragmentation pattern for this compound is not documented in readily available literature, it would be expected to show fragments corresponding to the loss of iodine, the phenoxy group, and other characteristic cleavages.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light provides a "fingerprint" of the functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹)

C-O-C stretching of the ether linkage (typically in the region of 1260-1000 cm⁻¹)

C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹)

C-I stretching, which would appear at lower frequencies (typically below 600 cm⁻¹)

Vibrational Analysis for Functional Group Identification

The infrared spectrum of this compound reveals characteristic absorption bands that can be assigned to specific vibrational modes within the molecule. While a detailed experimental Raman spectrum for this specific compound is not widely published, a theoretical analysis based on its structural components—a di-substituted benzene ring, a phenoxy group, and a C-I bond—allows for the prediction of its key vibrational signatures.

Key functional group vibrations for this compound would be expected in the following regions:

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹. For the two benzene rings in the molecule, a series of sharp bands would be anticipated in the 3050-3100 cm⁻¹ region.

C-O-C Stretching: The ether linkage is a key feature of this molecule. The asymmetric and symmetric stretching vibrations of the C-O-C bridge are expected to produce strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene rings give rise to a series of bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the rings influences the exact position and intensity of these peaks.

C-I Stretching: The carbon-iodine bond is weaker and involves a heavier atom, thus its stretching vibration is found at lower frequencies, typically in the range of 500-600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene rings are characteristic and appear in the 690-900 cm⁻¹ region. The specific pattern of these bands can provide information about the substitution pattern of the aromatic rings.

A vapor phase IR spectrum for the closely related compound, 1-iodo-2-phenoxybenzene, is available and provides experimental support for these assignments. nih.gov

Table 1: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3050-3100 | C-H bonds of benzene rings |

| Asymmetric C-O-C Stretch | ~1250 | Aryl-O-Aryl ether |

| Symmetric C-O-C Stretch | ~1040 | Aryl-O-Aryl ether |

| Aromatic C=C Stretch | 1400-1600 | Benzene rings |

| C-I Stretch | 500-600 | Carbon-Iodine bond |

| Aromatic C-H Out-of-Plane Bend | 690-900 | Substituted benzene rings |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are instrumental in probing the electronic structure and photophysical properties of molecules. These techniques involve the absorption and subsequent emission of light, which are dependent on the nature of the electronic transitions within the molecule.

Electronic Absorption and Emission Characteristics

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of its aromatic systems. The presence of two phenyl rings and their substitution will influence the position and intensity of the absorption bands. Typically, benzene and its simple derivatives exhibit a strong absorption band (the E-band) around 200 nm and a weaker, more structured band (the B-band) around 255 nm, which arises from a symmetry-forbidden transition.

For this compound, the presence of the phenoxy and iodo substituents would be expected to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. The ether linkage can act as an auxochrome, and the iodine atom, with its lone pairs of electrons, can also interact with the aromatic π-system.

The fluorescence characteristics of this compound are likely to be influenced by the heavy iodine atom. The "heavy-atom effect" is known to promote intersystem crossing from the singlet excited state to the triplet state, which can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. Therefore, it is anticipated that this compound may exhibit weak fluorescence.

Studies of Interactions and Photophysical Properties

The study of the photophysical properties of this compound would involve determining key parameters such as its molar absorptivity, fluorescence quantum yield, and excited-state lifetime. These studies can be conducted in various solvents to investigate the effect of the environment on its electronic structure and behavior.

Interactions with other molecules or ions can also be probed using these spectroscopic techniques. For example, changes in the absorption or fluorescence spectrum upon the addition of a quencher or a binding partner can provide information about intermolecular interactions, such as charge transfer or energy transfer processes. The phenoxy-dioxetane scaffold, for example, has been studied for its tunable photophysical properties upon enzymatic activation, highlighting how modifications to a phenoxy-containing molecule can be used to probe biological systems. rsc.org

X-ray Diffraction for Solid-State Structure Elucidation

As of now, the crystal structure of this compound has not been reported in the crystallographic literature. A successful single-crystal X-ray diffraction study would provide invaluable information, including:

The precise bond lengths and angles of the C-O-C ether linkage and the C-I bond.

The packing of the molecules in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds.

Such structural data is crucial for understanding the physical properties of the compound and for computational modeling studies.

Advanced Chromatographic Separation and Purification Methodologies

The synthesis of this compound typically results in a crude product mixture containing unreacted starting materials and byproducts. Therefore, effective purification is essential to obtain the compound in high purity. Advanced chromatographic techniques are the primary methods employed for this purpose.

Column chromatography is a widely used and effective method for the purification of iodo-aromatic hydrocarbons. nih.govgoogle.com For this compound, a stationary phase such as silica (B1680970) gel would be appropriate. The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities.

The progress of the separation is monitored by thin-layer chromatography (TLC). Once the optimal solvent system is determined, the crude mixture is loaded onto the column and eluted. Fractions are collected and analyzed by TLC to identify those containing the pure product.

For higher purity requirements or for the separation of very similar compounds, High-Performance Liquid Chromatography (HPLC) can be utilized. Both normal-phase and reverse-phase HPLC could be employed, depending on the specific impurities present. Preparative HPLC allows for the isolation of larger quantities of the purified compound.

Broader Research Implications and Future Directions

Synthetic Utility as a Key Building Block for Complex Architectures

Aryl iodides are foundational building blocks in synthetic chemistry, primarily due to the reactivity of the carbon-iodine (C-I) bond. This bond is susceptible to oxidative addition with transition metals, making it an ideal handle for cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. The structure of 1-Iodo-2-(phenoxymethyl)benzene is particularly valuable for constructing intricate molecular frameworks.

Key synthetic applications include:

Palladium-Catalyzed Cross-Coupling: As a classic aryl iodide, it is an excellent substrate for well-established reactions like Suzuki, Heck, and Sonogashira couplings. These reactions allow for the attachment of various organic fragments, enabling the synthesis of complex biaryls, substituted alkenes, and alkynes. The phenoxymethyl (B101242) group can influence the electronic and steric environment of the reaction center, potentially affecting reaction rates and yields.

Intramolecular Reactions: The proximity of the phenoxymethyl group to the iodo-substituted carbon opens possibilities for intramolecular cyclization reactions. Palladium-catalyzed intramolecular additions of aryl iodides to carbonyl groups, for instance, can produce bi- and tricyclic compounds with high stereoselectivity nih.gov. This makes substrates like this compound potential precursors for creating complex, fused-ring systems that are common in natural products and pharmaceuticals.

Late-Stage Functionalization: In the synthesis of complex molecules like natural products or drug candidates, this compound can be used for late-stage diversification. A core structure can be built, and the aryl iodide moiety can be transformed at a later step to introduce additional complexity or to attach reporter tags for biological studies nih.gov.

Development of Novel Catalytic Systems for Efficiency and Selectivity

The reactivity of aryl iodides is intrinsically linked to the development of sophisticated catalytic systems. While palladium has been the dominant metal, ongoing research seeks to improve efficiency, reduce costs, and discover new transformations by exploring alternative catalysts and ligands.

Palladium Catalysis: Palladium-based catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are highly effective for activating the C-I bond nih.gov. Research has shown that the choice of ligands and additives is critical. For example, the accumulation of iodide ions can poison the catalyst, a problem that can be mitigated by adding silver salts researchgate.net. The development of N-heterocyclic carbene (NHC) ligands has also expanded the scope of these reactions to include less reactive aryl halides researchgate.net.

Gold Catalysis: Novel catalytic paradigms are emerging that utilize gold. Ligand-enabled Au(I)/Au(III) catalytic cycles have been developed for the 1,2-difunctionalization of alkynes with aryl iodides acs.org. This approach integrates the oxidative addition of the aryl iodide with the π-activation of the alkyne, offering a new mechanistic pathway that avoids the need for strong external oxidants acs.org.

Nickel Catalysis: Nickel catalysts are gaining attention as a more earth-abundant and cost-effective alternative to palladium. Ni(II)-precursors, often used with zinc powder for reduction to the active Ni(0) species, can facilitate P-C coupling reactions of aryl halides nih.gov.

The table below summarizes various catalytic systems used for transformations involving aryl iodides.

| Catalyst System | Ligand/Additive | Reaction Type | Key Feature |

| Pd(PPh₃)₄ | Triethylamine | Intramolecular C-C bond formation | High stereoselectivity in cyclizations nih.gov. |

| Pd(OAc)₂ | Aminooxyacetic acid auxiliary | β-C(sp³)–H arylation of ketones | Broad scope for ketones and aryl iodides nih.gov. |

| MeDalphos-AuCl | AgSbF₆ | 1,2-difunctionalization of alkynes | Integrates oxidative addition and π-activation acs.org. |

| Ni(II) precursors | dppp / N-ligands, Zinc | P-C coupling | Cost-effective alternative to palladium nih.gov. |

Advancements in Stereoselective and Regioselective Chemical Transformations

Controlling the three-dimensional arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is a central goal of modern synthesis. The aryl iodide functional group has been instrumental in the development of highly selective reactions.

Stereoselectivity: Intramolecular palladium-catalyzed additions of aryl iodides to ketone groups can proceed with excellent stereoselectivity, where the configuration of the starting material dictates the product's stereochemistry nih.gov. Furthermore, chiral aryl iodides have been designed to act as catalysts themselves in asymmetric reactions. For example, C₂-symmetric aryl iodides can catalyze enantioselective Wagner–Meerwein rearrangements and asymmetric difluorinations of styrenes, providing access to enantioenriched molecules chemrxiv.orgnih.gov.

Regioselectivity: In reactions involving unsymmetrical substrates, controlling the position of the new functional group is crucial. Iodocyclization reactions, for instance, can be highly regioselective. The reaction of certain alkynes with an iodine source can proceed via a 6-endo-dig ring closure to form iodo-substituted polycyclic aromatic compounds rsc.orgresearchgate.net. Similarly, the (diacetoxyiodo)benzene-promoted halocyclization of olefins allows for regioselective haloamidation and haloetherification, producing valuable 1,2-bifunctional cyclic skeletons organic-chemistry.org.

Integration of Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental work has become a powerful engine for understanding and discovering new reactions. For transformations involving aryl iodides, computational studies, particularly using Density Functional Theory (DFT), have provided profound insights.

Mechanism Elucidation: DFT computations have been used to explore the complex mechanisms of aryl iodide-catalyzed reactions. For example, in the asymmetric difluorination of β-substituted styrenes, calculations revealed a multi-step mechanism involving the activation of an iodoarene difluoride, an enantiodetermining 1,2-fluoroiodination step, and the formation of a bridging phenonium ion nih.govacs.org.

Predicting Selectivity: Computational models can explain the origins of chemo- and stereoselectivity. Studies have shown that non-covalent interactions, such as π-π stacking and hydrogen bonding between the substrate and the catalyst, are key to achieving high asymmetric induction acs.org. These insights allow chemists to rationally design more selective catalysts.

Validating Hypotheses: Computational findings can support or challenge proposed mechanistic pathways. In gold-catalyzed reactions of aryl iodides with alkynes, computational studies helped corroborate a mechanism involving π-activation of the alkyne by an aryl-gold(III) complex, as opposed to a traditional syn-insertion pathway acs.org.

Exploration of New Reactivity Modes for Aryl Iodides in Ethers

The classic role of aryl iodides as electrophilic partners in cross-coupling is being expanded by the discovery of entirely new modes of reactivity. The presence of an ether linkage, as in this compound, can be exploited in these novel transformations.

Hypervalent Iodine Catalysis: Aryl iodides can be oxidized in situ to form hypervalent iodine species, which can then act as powerful electrophiles or oxidants. Chiral aryl iodides have been successfully employed as catalysts in this manner to mediate enantioselective fluorination and rearrangement reactions chemrxiv.org. This turns the aryl iodide from a simple building block into a key component of the catalytic cycle.

Palladium(II)/Palladium(IV) Cycles: While many palladium-catalyzed reactions proceed through a Pd(0)/Pd(II) cycle, some transformations involving aryl iodides are proposed to involve a Pd(II)/Pd(IV) pathway. The arylation of certain olefins, known as exo-glycals, with aryl iodides is believed to occur via the oxidative addition of the aryl iodide to a Pd(II) complex, forming an unstable Pd(IV) intermediate that then undergoes reductive elimination acs.org.

Direct Arylation: Research into direct C-H arylation offers a more atom-economical alternative to traditional cross-coupling. Catalytic systems are being developed that can couple aryl iodides directly with the C-H bonds of other arenes, bypassing the need to pre-functionalize the C-H partner with an organometallic group researchgate.net. The ether group in this compound could serve as a directing group in such reactions, further controlling regioselectivity.

Q & A

Q. How does the steric/electronic influence of the phenoxymethyl group affect the iodo substituent’s reactivity compared to other aryl iodides?

- Methodological Answer : The phenoxymethyl group increases steric bulk, reducing oxidative addition rates in Pd-catalyzed reactions (cf. iodobenzene). Electron-donating effects raise the HOMO energy, enhancing nucleophilic aromatic substitution (SNAr) at the ortho position. Comparative studies with 1-Iodo-2-(trifluoromethoxy)benzene (CAS 175278-00-9) highlight electronic vs. steric trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.